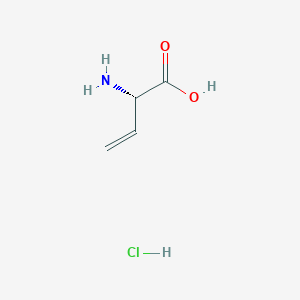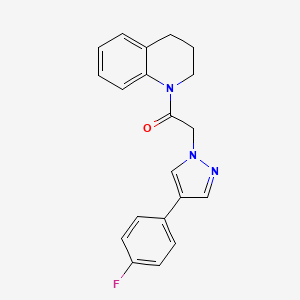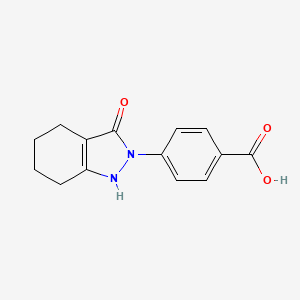![molecular formula C18H15FN2O3S B2955676 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-fluorophenoxy)acetate CAS No. 1396873-51-0](/img/structure/B2955676.png)
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-fluorophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-fluorophenoxy)acetate” is a complex organic compound that is part of the benzothiazole family . Benzothiazole derivatives have been studied for their potential anti-tubercular properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Aplicaciones Científicas De Investigación
Anti-Parkinsonian Agents
1-(Benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives have been designed and synthesized as novel anti-Parkinsonian agents . These compounds have shown improved pharmacological profile in haloperidol-induced catalepsy and oxidative stress in mice . They have been found to be active in alleviating haloperidol-induced catalepsy in mice .
Neuroprotective Properties
These compounds have been associated with neuroprotective properties . Biochemical estimations of malondialdehyde (MDA), glutathione (GSH), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px) from brain homogenate were carried out to highlight these properties .
Anti-Inflammatory Properties
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives have been synthesized and evaluated for their anti-inflammatory activity . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .
Fluorescent Pigment Dyeing Substrates
2-(benzothiazol-2-yl)-phenyl-β-D-galactopyranoside derivatives act as fluorescent pigment dyeing substrates . They also possess β-D-galactosidase activities .
Bacterial Detection
These compounds are used in bacterial detection . They have been found to be effective in detecting bacterial presence .
Anti-Tumor Agents
These compounds have been used as anti-tumor agents . They have shown anti-proliferative effects and have been used as anti-tumor imaging agents .
Fluorescent Probes for Analyte Detection
These compounds have been used as fluorescent probes for analyte detection . They have been found to be effective in detecting various analytes .
Inducing Cell Apoptosis
3-(Benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives have been found to induce cell apoptosis . They up-regulate the pro-apoptotic protein, down-regulate the anti-apoptotic protein, activate caspase-3, and subsequently induce mitochondrial dysfunction .
Direcciones Futuras
The future directions for the study of “1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-fluorophenoxy)acetate” and related compounds could include further exploration of their anti-tubercular properties, investigation of their potential applications in other medical conditions, and development of more efficient synthesis methods .
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that many non-steroidal anti-inflammatory drugs (nsaids), which include some thiazole derivatives, work by inhibiting the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .
Biochemical Pathways
The key mechanism of action of NSAIDs involves the suppression of the cyclooxygenase (COX) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . PGE2 are lipid compounds that are produced by COX enzymes .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For instance, if it acts as an NSAID, it could potentially reduce inflammation and pain by inhibiting prostaglandin synthesis .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility can affect its absorption and distribution in the body . Additionally, factors such as pH, temperature, and the presence of other substances can also influence its stability and activity.
Propiedades
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 2-(2-fluorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3S/c19-13-5-1-3-7-15(13)23-11-17(22)24-12-9-21(10-12)18-20-14-6-2-4-8-16(14)25-18/h1-8,12H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUTYERCDAOMEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)COC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide](/img/structure/B2955595.png)


![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2955599.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2955601.png)
![N-(4-chlorobenzyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2955604.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2955606.png)
![2-Chloro-N-[2-(3-cyanophenyl)-2-hydroxyethyl]-N-methylacetamide](/img/structure/B2955607.png)



![N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}pent-4-enamide](/img/structure/B2955615.png)